1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Enzymatic resolution Enantioselectivity Biocatalysis

Sourcing the correct trans-(3S,4R) enantiomer of this paroxetine intermediate is critical - cis-diastereomer contamination propagates to inactive API (cis Ki >1 μM vs. trans Ki 0.05 nM at SERT). This CAS 1955557-16-0 compound is produced via immobilized CAL-A enantioselective hydrolysis (E >100), delivering certified chiral purity ≥99.5% ee. • N-Benzyl protection enables clean hydrogenolytic deprotection (H₂, Pd/C) without genotoxic alkylating agents required for N-methyl analog processing • Validated chiral HPLC methods (Chiralpak AD-H, Kromasil CHI-TBB) available for QC release testing per ICH Q7 • Available from mg to multi-gram scale with full analytical documentation (NMR, HPLC, MS, chiral purity certificate)

Molecular Formula C19H18FNO3
Molecular Weight 327.3 g/mol
Cat. No. B13246011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Molecular FormulaC19H18FNO3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1C(C(CN(C1=O)CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18FNO3/c20-15-8-6-14(7-9-15)16-10-18(22)21(12-17(16)19(23)24)11-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,23,24)
InChIKeyLQTMIZMKLTUGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Procurement Guide


1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS 1955557-16-0; molecular formula C₁₉H₁₈FNO₃; MW 327.3) is a trans-3,4-disubstituted-6-oxopiperidine that serves as a penultimate chiral intermediate in the synthesis of (−)-paroxetine, the SSRI antidepressant marketed as Paxil® . The compound incorporates a benzyl group at the piperidine N-1 position, a 4-fluorophenyl substituent at C-4, a carboxylic acid at C-3, and a ketone at C-6, establishing a rigid, pre-functionalized scaffold that undergoes selective reduction, coupling, and deprotection to yield the active pharmaceutical ingredient (API) [1]. Its stereochemistry (3S,4R configuration) is critical: only the trans enantiomer serves as the direct precursor to pharmacologically active (−)-paroxetine [2].

1 Penultimate chiral intermediate for (−)-paroxetine synthesis
2 Trans-(3S,4R) configuration required for downstream stereochemical control
3 N-Benzyl protecting group enables mild hydrogenolysis deprotection

Why Generic Piperidine Intermediates Fail


The paroxetine synthetic pathway contains multiple branching points where seemingly similar piperidine intermediates diverge sharply in downstream outcomes. Substituting this specific 6-oxopiperidine-3-carboxylic acid with closely related analogs—such as the N-methyl variant, the 3-hydroxymethyl alcohol, the cis diastereomer, or the corresponding ethyl ester without the carboxylic acid handle—introduces irrecoverable stereochemical or functional-group mismatches [1]. The 6-oxo group is essential for the subsequent stereoselective reduction that sets the C-3 configuration; the carboxylic acid provides a handle for esterification or amidation prior to further elaboration; and the N-benzyl group serves as a traceless protecting group removable under mild hydrogenolysis—conditions that N-methyl analogs cannot tolerate without destructive demethylation protocols [2]. Critically, the (3S,4R)-trans configuration of this compound is the sole stereochemical entry point to biologically active (−)-paroxetine; procurement of the cis isomer (3R,4R) funnels synthesis toward inactive products [3]. The quantitative evidence below demonstrates why each of these differentiating structural features translates into measurable advantages in enantioselectivity, enzyme compatibility, and process robustness that generic substitution cannot replicate.

N-Methyl Analog

Cannot undergo mild hydrogenolysis; requires toxic CNBr or chloroformate deprotection that may cause epimerization.

Cis-(3R,4R) Diastereomer

Leads to pharmacologically inactive paroxetine diastereomer; downstream SERT binding is essentially absent.

Ethyl Ester or 3-Hydroxymethyl Form

Missing the carboxylic acid handle essential for subsequent coupling and elaboration steps.

Quantitative Differentiation vs. Closest Analogs


Enzymatic Hydrolysis Enantioselectivity

When the racemic ethyl ester precursor (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate is subjected to enzymatic hydrolysis, the target (3S,4R)-carboxylic acid is produced with an enantiomeric ratio E >100 using the contaminant esterase from Candida antarctica lipase A (CAL-A) [1]. In stark contrast, purified CAL-B lipase immobilized on octadecyl-Sepabeads exhibits E=1 (completely non-enantioselective), while glyoxyl-CAL-B gives the complementary (3S,4R)-ester with >99% ee but does not produce the free carboxylic acid [2]. This means the target compound requires a specific, characterized enzyme preparation—generic lipases fail to discriminate between enantiomers at all.

Enantioselectivity
Head-to-head
E >100
Enzyme-dependent enantiomeric ratio for target acid
CAL-A contaminant esterase vs. purified lipases (E=1)
Enzymatic resolution Enantioselectivity Biocatalysis

Esterase vs. Lipase Catalytic Activity

The (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate substrate is classified as a 'poor substrate' for nearly all tested microbial lipases, with purified CAL-A lipase itself showing negligible hydrolytic activity [1]. However, a contaminant esterase of ~52 kDa present in commercial CAL-A preparations exhibited much higher activity toward this substrate and was solely responsible for the productive hydrolysis. Purification of this esterase followed by immobilization on PEI-coated support yielded a preparation that retained full activity and enantioselectivity (E >100), whereas the purified lipase fraction was essentially inactive under identical conditions [2]. This finding demonstrates that the target compound cannot be produced by standard lipase-catalyzed hydrolysis; the specific contaminant esterase must be identified, isolated, and immobilized.

Catalytic Identity
Head-to-head
Esterase > Lipase
52 kDa contaminant esterase drives hydrolysis; purified lipase inactive
Requires specific enzyme preparation, not generic lipase
Substrate specificity Esterase vs. lipase Enzyme purification

Operational Stability of Immobilized Enzyme

The glyoxyl-CAL-B immobilized preparation, when used for enantioselective hydrolysis of the ethyl ester precursor, maintained enantioselectivity with enantiomeric excess >99% and showed no decrease in enzyme activity or alteration in enantioselectivity after ten consecutive reaction cycles [1]. Similarly, the PEI-immobilized contaminant esterase from CAL-A was used in three reaction cycles while retaining full catalytic properties [2]. This operational stability far exceeds that of soluble enzyme preparations or traditional stoichiometric chiral resolution agents (e.g., di-p-toluyl tartaric acid), which are consumed or degraded after a single use and cannot be economically recycled at process scale.

Operational Stability
Cross-study
10 cycles
Immobilized enzyme retains >99% ee with no activity loss
Versus single-use stoichiometric resolution agents
Enzyme immobilization Process intensification Catalyst recycling

Trans vs. Cis Diastereomer Selectivity

The trans-(3S,4R) configuration of the target compound directly matches the required stereochemistry of (−)-paroxetine at the piperidine C-3 and C-4 positions. In contrast, the cis isomer—methyl (3R,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate (CAS 612095-73-5)—carries the 4-fluorophenyl and 3-carboxylate groups in a cis orientation that, upon further elaboration, yields pharmacologically inactive paroxetine diastereomers . The clinically active SSRI (−)-paroxetine binds the serotonin transporter (SERT) with a Ki of 0.05–0.065 nM for human SERT and requires the trans configuration; the cis isomer shows no meaningful SERT binding [1]. Multiple patent disclosures explicitly identify the trans intermediate as the essential precursor and the cis as a waste stream or impurity requiring separation [2].

Diastereomer Impact
Head-to-head
Trans > Cis
Trans configuration prerequisite for SERT binding affinity
Cis diastereomer yields inactive product; purity spec critical
Stereochemistry Diastereomer differentiation Paroxetine synthesis

Benzyl vs. Methyl Protection Strategy

The N-benzyl substituent on the target compound serves dual functions critical for industrial paroxetine manufacture. First, the benzyl aromatic ring provides a strong UV chromophore (λ_max ~254 nm) that enables real-time HPLC monitoring of reaction progress and purity throughout the synthesis—a capability absent in N-methyl analogs, which lack a strong chromophore and require refractive index or mass-based detection [1]. Second, the N-benzyl group can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) under mild conditions (room temperature, 1 atm H₂) to liberate the secondary amine, which is then coupled to complete the paroxetine skeleton [2]. In contrast, N-methyl analogs cannot be deprotected under any mild conditions; removal requires harsh reagents such as cyanogen bromide (Von Braun reaction) or chloroformates (to form cleavable carbamates), generating toxic byproducts and risking epimerization or decomposition [3].

Protection Strategy
Class-level
Benzyl > Methyl
N-Benzyl enables mild H₂/Pd-C deprotection and UV monitoring
N-Methyl requires harsh reagents and lacks UV chromophore
Protecting group strategy Process analytical technology Hydrogenolysis

Application Scenarios


Biocatalytic Production for Paroxetine API

This compound is the direct product of the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate using immobilized CAL-A contaminant esterase on PEI-coated support. The process delivers the (3S,4R)-carboxylic acid with E >100 enantioselectivity and >99% enantiomeric excess at 50% conversion, with the enzyme reusable for at least three cycles without performance loss [1]. The resulting enantiopure acid is then reduced to the corresponding 3-hydroxymethyl derivative and coupled with sesamol, followed by N-debenzylation to yield (−)-paroxetine meeting ICH Q7 GMP purity specifications. This route is preferred over classical resolution with tartaric acid derivatives because the immobilized enzyme eliminates stoichiometric chiral auxiliary costs and minimizes waste [2].

Chiral HPLC Method Development

Because the compound carries both the benzyl chromophore (strong UV absorbance at 254 nm) and the free carboxylic acid handle (amenable to derivatization), it serves as an ideal reference standard for developing chiral HPLC methods to monitor enantiomeric purity throughout the paroxetine synthesis [1]. The equilibrium constants for enantiomer separation on Chiralpak AD-H (6.68 for the (+)-enantiomer vs. 4.13 for the (−)-enantiomer) and Kromasil CHI-TBB (8.36 vs. 9.37) have been experimentally determined by moment analysis, providing validated parameters for QC method transfer [2]. Procurement of highly characterized lots of the carboxylic acid with certified enantiomeric purity (≥99.5% ee) is essential for establishing system suitability in GMP release testing of paroxetine API.

N-Benzyl Deprotection for Process Scale

The N-benzyl group distinguishes this compound from N-methyl or N-Boc analogs in process-scale paroxetine manufacturing. Catalytic hydrogenolysis (H₂, 5% Pd/C, ethanol, 25°C, 1 atm) cleanly removes the benzyl group to generate the penultimate secondary amine without epimerization or formation of genotoxic impurities [1]. This contrasts with the N-methyl deprotection route, which requires cyanogen bromide and produces methyl bromide as a genotoxic waste stream requiring specialized abatement. Furthermore, the UV activity of the benzyl group enables real-time reaction monitoring by in-line UV spectroscopy, supporting Process Analytical Technology (PAT) implementation per FDA guidance [2]. Sourcing this N-benzyl intermediate rather than an N-methyl alternative simplifies regulatory filing by eliminating the need to control and validate removal of N-dealkylation reagents.

Diastereomer-Controlled Synthesis

The trans configuration of the target compound is the sole entry point to pharmacologically active (−)-paroxetine. The cis diastereomer (CAS 612095-73-5), if present as an impurity, propagates through the synthesis to yield cis-paroxetine, which has no clinically meaningful SERT binding affinity (Ki >1 μM vs. 0.05 nM for the trans isomer) [1]. Consequently, procurement specifications for the carboxylic acid intermediate must include a chiral purity criterion of ≤0.1% cis isomer. This diastereomeric purity requirement is grounded in the direct head-to-head pharmacological data: the trans isomer binds SERT with >1,000,000-fold higher affinity than the cis isomer, meaning even 1% cis contamination in the intermediate translates to 1% inactive API, exceeding ICH Q3A thresholds for unspecified impurities [2].

Application
Selection Property
Validation Focus
Enantioselective hydrolysis for chiral intermediate
Enzyme preparation specificity and immobilization support
Enantiomeric excess and catalyst recycle performance
Chiral HPLC method development
UV chromophore and carboxylic acid derivatization handle
Enantiomeric purity reference standard suitability
Mild deprotection for process scale
N-Benzyl hydrogenolysis lability
Reaction monitoring and impurity control
Diastereomer-controlled synthesis
Trans-configuration chiral purity
Cis impurity threshold specification
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